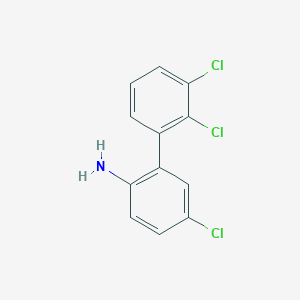

4-Chloro-2-(2,3-dichlorophenyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8Cl3N |

|---|---|

Molecular Weight |

272.6 g/mol |

IUPAC Name |

4-chloro-2-(2,3-dichlorophenyl)aniline |

InChI |

InChI=1S/C12H8Cl3N/c13-7-4-5-11(16)9(6-7)8-2-1-3-10(14)12(8)15/h1-6H,16H2 |

InChI Key |

JDSOXBOZCODIED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis in the Context of Research

Advanced Spectroscopic Characterization for Structural Proof

Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are indispensable for confirming the identity and structural features of synthesized compounds. In the case of sulfonamide analogues derived from 4-chloro-2-(2,3-dichlorophenyl)aniline, these techniques provide definitive evidence for key functional groups.

For instance, the purity and identity of compounds like 4-chloro-N-(2,3-dichlorophenyl)-benzenesulfonamide and 4-chloro-2-methyl-N-(2,3-dichlorophenyl)-benzenesulfonamide were confirmed through IR and NMR spectroscopy nih.govnih.gov. These methods are routinely used to verify the successful synthesis and purity of such compounds before further analysis, such as X-ray diffraction studies nih.gov.

Table 1: Spectroscopic Characterization of a Sulfonamide Analogue

| Technique | Application in Structural Proof |

|---|---|

| IR Spectroscopy | Confirms the presence of key functional groups, such as N-H and S=O bonds in sulfonamides. |

| NMR Spectroscopy | Provides detailed information about the chemical environment of protons and carbon atoms, confirming the overall molecular framework. |

X-ray Crystallography and Intermolecular Interactions in Related Compounds

Single-crystal X-ray diffraction offers an unambiguous determination of a molecule's solid-state structure, including precise bond lengths, angles, and the arrangement of molecules in the crystal lattice. This technique has been pivotal in analyzing the intermolecular forces that govern the packing of sulfonamide derivatives.

The stability of the crystal lattice in sulfonamide analogues is achieved through a network of non-covalent interactions. In the crystal structure of 4-chloro-N-(2,3-dichlorophenyl)-benzenesulfonamide, the packing is stabilized by N—H⋯O hydrogen bonds nih.gov. Similarly, the structure of 4-chloro-2-methyl-N-(2,3-dichlorophenyl)benzenesulfonamide is stabilized by N—H⋯O hydrogen bonds that link molecules into zigzag chains nih.gov. In other related compounds, crystal packing features dimeric aggregates stabilized by these hydrogen bonds, which are then further packed via van der Waals interactions researchgate.netresearchgate.net.

Hydrogen bonds are a dominant force in the crystal packing of sulfonamides. The most common motif is the N—H⋯O hydrogen bond, which links molecules into centrosymmetric dimers or infinite chains nih.govnih.gov. In the structure of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, the crystal structure features inversion dimers linked by N—H⋯O(S) hydrogen bonds researchgate.net. This compound also exhibits a noteworthy intramolecular N—H⋯Cl hydrogen bond researchgate.net.

Table 2: Hydrogen Bond Parameters in a Related Sulfonamide Analogue The following data pertains to 4-chloro-N-(2-chlorophenyl)benzenesulfonamide.

| D-H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| N1–H1···Cl2 | 0.82 (4) | 2.50 (4) | 2.946 (3) | 114 (3) |

| N1–H1···O2ⁱ | 0.82 (4) | 2.12 (4) | 2.915 (3) | 163 (4) |

Symmetry code: (i) -x+1, -y+1, -z+1

While strong hydrogen bonds often direct the primary structural motifs, weaker van der Waals forces are crucial for achieving efficient and stable molecular packing. In the crystal structure of 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, intermolecular N—H⋯O(S) hydrogen bonding interactions create inversion-related dimers, which are subsequently packed in the crystal structure through van der Waals interactions researchgate.net.

Molecular Conformation and Torsion Angle Analysis

The C—SO₂—NH—C torsion angle is a key parameter that describes the molecular twist in arylsulfonamides. Studies on various analogues show a range of values, indicating conformational flexibility that is influenced by the substitution pattern on the aromatic rings. For example, the molecule 4-chloro-N-(2,3-dichlorophenyl)-benzenesulfonamide is bent at the sulfur atom, exhibiting a C—SO₂—NH—C torsion angle of -56.7 (2)° nih.gov. In contrast, the related compound 4-chloro-2-methyl-N-(2,3-dichlorophenyl)benzenesulfonamide has a corresponding torsion angle of 50.35 (20)° nih.gov. This difference highlights how even a single methyl group can significantly alter the molecular conformation.

Table 3: Selected C—SO₂—NH—C Torsion Angles in Sulfonamide Analogues

| Compound | Torsion Angle (°) |

|---|---|

| 4-Chloro-N-(2,3-dichlorophenyl)-benzenesulfonamide | -56.7 (2) nih.gov |

| 4-Chloro-2-methyl-N-(2,3-dichlorophenyl)benzenesulfonamide | 50.4 (2) nih.gov |

| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | 57.6 (3) researchgate.net |

| 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide | -58.4 (3) researchgate.net |

| 4-Chloro-2-methyl-N-(3-chlorophenyl)benzenesulfonamide | 80.1 (3) researchgate.net |

Determination of Relative Tilting between Aromatic Rings

A thorough review of scientific literature and crystallographic databases did not yield specific studies that have determined the crystal structure of this compound. Consequently, there are no experimental data, such as dihedral angles from X-ray crystallography, to report on the relative tilting between the 4-chlorophenyl and 2,3-dichlorophenyl rings for this specific compound.

While structural data for analogous molecules containing the N-(2,3-dichlorophenyl) moiety, such as certain benzenesulfonamide derivatives, have been published, these findings cannot be directly attributed to this compound. nih.gov For instance, in the related compound 4-Chloro-N-(2,3-dichlorophenyl)-2-methylbenzenesulfonamide, the sulfonyl and aniline (B41778) benzene rings are reported to be tilted relative to each other by 69.6 (1)°. nih.gov However, the electronic and steric differences between a direct amine linkage and a sulfonamide bridge mean that these values are not transferable.

Table 1: Dihedral Angle Between Aromatic Rings of this compound

| Parameter | Value | Source |

|---|

No published crystallographic data were found for this specific compound.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.orgresearchgate.net Calculations using DFT, for instance at the B3LYP/6-31G(d,p) level of theory, can determine a molecule's optimized geometry, vibrational frequencies, and electronic properties. researchgate.net For chlorinated aniline (B41778) derivatives, DFT is employed to understand the influence of substituents on the molecule's electron distribution and reactivity. orientjchem.orgresearchgate.net

Prediction of Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.netscienceopen.com It is a valuable tool for identifying the distribution of charge and predicting how a molecule will interact with other entities. researchgate.net The MEP surface displays molecular size and shape along with the electrostatic potential value, which is typically color-coded: red indicates regions of most negative potential (electron-rich), while blue indicates areas of most positive potential (electron-deficient), with other colors representing intermediate values. researchgate.netresearchgate.net

For 4-Chloro-2-(2,3-dichlorophenyl)aniline, an MEP map calculated via DFT would show the most negative potential (red) localized on the aniline nitrogen atom due to its lone pair of electrons. researchgate.netscienceopen.com This region is therefore susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amine group and the aromatic rings, identifying them as possible sites for nucleophilic interaction. scienceopen.com

Elucidation of Nucleophilic and Electrophilic Sites

The principles of nucleophilicity and electrophilicity are fundamental to understanding chemical reactivity. A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, making it a Lewis base. masterorganicchemistry.combyjus.com An electrophile is a species that accepts an electron pair to form a new bond, acting as a Lewis acid. masterorganicchemistry.combyjus.com

The MEP map provides a clear guide to these reactive sites. researchgate.netyoutube.com

Nucleophilic Site : The primary nucleophilic center in this compound is the aniline nitrogen atom. The high electron density and lone pair of electrons in this area, which would be visualized as a red region on an MEP map, make it prone to attacking electron-deficient centers. researchgate.netscienceopen.com

Electrophilic Sites : Electrophilic sites are regions of low electron density, visualized as blue on an MEP map. researchgate.net For this compound, the hydrogen atoms of the amine group and the carbon atoms attached to the electronegative chlorine atoms are potential electrophilic centers, susceptible to attack by nucleophiles. khanacademy.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are developed by correlating physicochemical or structural features, known as molecular descriptors, with a measured activity, such as toxicity or receptor binding affinity. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding drug design and risk assessment. mdpi.comresearchgate.net For derivatives of dichlorophenyl, QSAR studies have shown that parameters like lipophilicity and the electronic and geometric nature of substituents can be major factors influencing activity. nih.gov

Application of Molecular Descriptors (e.g., SMILES, InChI)

Molecular descriptors are numerical values that encode chemical information and represent the structure of a molecule in a machine-readable format. researchgate.net The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are two of the most widely used descriptors in QSAR and cheminformatics.

SMILES : A string of characters representing a molecule's structure, which can encode branching, rings, and stereochemistry.

InChI : A standardized, non-proprietary, and unique textual identifier for chemical substances that is designed to be machine-readable. nih.gov

These descriptors allow for the creation of large, searchable databases and are the foundational input for generating the further numerical descriptors (e.g., topological, electronic, thermodynamic) used in QSAR modeling.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. asiapharmaceutics.info This technique is widely used in drug discovery to understand the binding mechanism and predict the binding affinity of a drug candidate to its biological target. researchgate.net The process involves placing the ligand into the receptor's binding site in various conformations and orientations and scoring each pose based on a force field that calculates the binding energy. nih.gov

Analysis of Binding Site Interactions (e.g., PPAR-γ, CYP51)

Following a docking simulation, the resulting ligand-protein complexes are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the binding site. nih.gov

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) : This nuclear receptor is a major therapeutic target for type 2 diabetes because its activation modulates glucose and lipid metabolism. nih.gov Docking studies of potential agonists into the PPAR-γ binding pocket are used to investigate interactions that lead to receptor activation. researchgate.netnih.gov A hypothetical docking of this compound into PPAR-γ would likely show the aniline -NH2 group acting as a hydrogen bond donor, while the chlorinated phenyl rings could engage in hydrophobic and halogen-bond interactions with nonpolar residues in the active site.

Cytochrome P450 Family 51 (CYP51) : Also known as sterol 14α-demethylase, this enzyme is a key target for antifungal agents. nih.gov QSAR and docking studies on related dichlorophenyl compounds have explored interactions with this enzyme. nih.gov

The results of such a simulation are typically presented in a table summarizing the binding affinity and key interactions.

Conformational Analysis and Energy Minimization using Computational Methods

The three-dimensional structure and conformational flexibility of a molecule are pivotal in determining its chemical reactivity and biological activity. For molecules with rotatable bonds, such as this compound, a multitude of conformations can exist. Computational chemistry provides powerful tools to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.

Conformational analysis of substituted anilines and related compounds is frequently carried out using quantum chemical calculations, most notably Density Functional Theory (DFT). nih.gov This method has been shown to provide a good balance between computational cost and accuracy for a wide range of chemical systems. The selection of a functional, such as B3LYP, and a basis set, like 6-311G(d,p), is crucial for obtaining reliable results. nih.govresearchgate.net Geometry optimization is a key step in this process, where the molecular structure is varied to find the arrangement with the lowest electronic energy, corresponding to a stable conformer. nih.gov To confirm that a true minimum on the potential energy surface has been located, vibrational frequency calculations are typically performed, ensuring the absence of imaginary frequencies. eurjchem.com

The conformational landscape of a molecule like this compound is primarily defined by the dihedral angles between the two phenyl rings and the orientation of the amino group. The rotation around the C-C bond connecting the two aromatic rings and the C-N bond is of particular interest. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped, revealing the low-energy conformations.

To illustrate the type of data generated from such analyses, the following tables present hypothetical optimized geometric parameters and relative energies for different conformations of a related dichlorophenyl aniline derivative, based on the findings for similar compounds.

Table 1: Hypothetical Optimized Dihedral Angles of this compound Conformers

| Conformer | Dihedral Angle 1 (C1-C2-C1'-C2') (°) | Dihedral Angle 2 (C1-C2-N-H1) (°) |

| A | 45.0 | 0.0 |

| B | 90.0 | 0.0 |

| C | 45.0 | 180.0 |

| D | 90.0 | 180.0 |

| Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound was not found in the reviewed literature. The dihedral angles represent the rotation around the C-C bond linking the two phenyl rings and the rotation of the amino group. |

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| A | DFT (B3LYP) | 6-311G(d,p) | 0.00 (Global Minimum) |

| B | DFT (B3LYP) | 6-311G(d,p) | +2.5 |

| C | DFT (B3LYP) | 6-311G(d,p) | +1.2 |

| D | DFT (B3LYP) | 6-311G(d,p) | +3.8 |

| Note: The values in this table are hypothetical and for illustrative purposes only. The relative energies are with respect to the most stable conformer (global minimum). |

The energy differences between conformers, even if small, can have a significant impact on the compound's properties and how it interacts with other molecules. For example, the antifungal activity of N-phenylalkyl-3,4-dichloromaleimides was found to be dependent on the conformational preferences of the molecules. conicet.gov.ar Computational studies suggested that an optimal interatomic distance between key moieties, dictated by the molecular conformation, was necessary for biological activity. conicet.gov.ar

Preclinical Pharmacological and Biological Activities of 4 Chloro 2 2,3 Dichlorophenyl Aniline Derivatives

Anticancer Research Applications (In Vitro Studies)

Derivatives incorporating chloro- and dichlorophenyl-aniline-like moieties have been a focal point of in vitro anticancer research. These investigations have demonstrated their capacity to inhibit the growth of various human tumor cell lines, with some compounds showing notable activity and selectivity. nih.govnih.gov For instance, certain 4-chloro-2-mercaptobenzenesulfonamide derivatives displayed reasonable activity against one or more human tumor cell lines in a study by the National Cancer Institute (NCI). nih.gov A particularly prominent derivative in this class showed good selectivity and significant activity against cell lines for colon cancer (HCT-116), renal cancer (786-0), and melanoma (M14). nih.gov

In another study, novel 4-Chloro-1,3-benzoxazole derivatives were synthesized and evaluated for their cytotoxic activities. biotech-asia.org Similarly, a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were assessed for their anticancer activity against multiple cancer cell lines, with one derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrating significant activity against several cell lines at a 10 µM concentration. nih.govmdpi.com

Table 1: Anticancer Activity of Selected 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Derivatives

| Compound | Target Cancer Cell Line | Activity Noted | Reference |

|---|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS Cancer) | PGI = 65.12 at 10 µM | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | NCI-H460 (Non-Small Cell Lung Cancer) | PGI = 55.61 at 10 µM | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-75 (CNS Cancer) | PGI = 54.68 at 10 µM | nih.gov |

| 1-(2-Alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine (18) | HCT-116 (Colon Cancer) | GI50 in the range 0.33-1.08 µM | nih.gov |

| 1-(2-Alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine (18) | HOP-62 (Non-Small Cell Lung Cancer) | GI50 = 0.05 µM | nih.gov |

Mechanisms of Apoptosis Induction in Cancer Cell Lines (e.g., MDA-MB-231, HCT116)

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on 4-anilinoquinolinylchalcone derivatives, for example, have shown they can induce significant apoptosis in breast cancer (MDA-MB-231) cells. nih.gov Flow cytometry analysis revealed that treatment with one such compound led to a substantial increase in the population of apoptotic cells. nih.gov The process of apoptosis is often characterized by DNA fragmentation, which is observed as an increase in the sub-G1 fraction in cell cycle analysis. nih.gov

Further research into other related structures, such as 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, has elucidated the molecular pathways involved. One potent compound from this series was found to induce cellular apoptosis in MGC-803 cells by activating caspases-9 and -3. researchgate.net Activation of these caspases is a hallmark of the intrinsic apoptotic pathway. This is often accompanied by the upregulation of pro-apoptotic proteins, like Bax, and the downregulation of anti-apoptotic proteins. nih.govresearchgate.net In MDA-MB-231 cells, for instance, effective apoptosis induction is linked to the increased levels of cleaved caspase-9, cleaved caspase-3, and cleaved PARP, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Role of Oxidative Stress Pathways in Cellular Responses

The induction of apoptosis by these compounds is frequently linked to the generation of oxidative stress. Cancer cells often have a disrupted redox balance, making them more vulnerable to agents that increase reactive oxygen species (ROS). nih.govmdpi.com This vulnerability can be exploited therapeutically. Research on a 4-anilinoquinolinylchalcone derivative demonstrated that it triggers ROS-dependent activation of caspase 3/7 in MDA-MB-231 cells, directly linking oxidative stress to the apoptotic machinery. nih.gov

Excessive ROS accumulation can cause catastrophic damage to cellular components like nucleic acids, proteins, and lipids, ultimately inducing cell death. mdpi.com The mechanism can involve the production of superoxide, which is then converted to hydrogen peroxide (H₂O₂), a more stable and membrane-permeable ROS that further contributes to oxidative stress. nih.gov Some compounds can also deplete intracellular levels of reduced glutathione (B108866) (GSH), a key antioxidant, which further exacerbates oxidative stress and promotes cell death. nih.gov This pro-oxidative strategy, either by increasing ROS production or inhibiting cellular antioxidant systems, is a key component of the anticancer activity of many compounds. nih.gov

Antimicrobial Research (In Vitro Studies)

Derivatives of 4-Chloro-2-(2,3-dichlorophenyl)aniline have also been investigated for their potential as antimicrobial agents, showing efficacy against a range of bacterial and fungal pathogens.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacterial Strains

Several studies have confirmed the antibacterial properties of various derivatives. A series of novel 4-chloro-2-mercaptobenzenesulfonamides showed promising activity, particularly against numerous anaerobic Gram-positive bacterial strains. nih.gov In another study, 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains, with MIC values as low as 0.5-2 μg/mL against Gram-positive pathogens. nih.gov

The activity is not limited to Gram-positive bacteria. A 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivative displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria, with a MIC of 8 µg/mL. nih.gov Similarly, certain chalcone (B49325) derivatives containing a dichlorophenyl moiety showed high activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa. tsijournals.com Other research on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives found moderate activity against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis. mdpi.com

Table 2: In Vitro Antibacterial Activity of Selected Derivatives

| Derivative Class | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrophenylthioureas | Gram-positive pathogens | 0.5-2 µg/mL | nih.gov |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-positive & Gram-negative bacteria | 8 µg/mL | nih.gov |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | 125 µg/mL | mdpi.com |

| Chalcone derivative (CFHC) | Pseudomonas aeruginosa | 7.8 µg/ml | tsijournals.com |

| Chalcone derivative (CCC) | Staphylococcus aureus | MIC value of 0.265 | tsijournals.com |

Antifungal Efficacy against Specific Fungal Pathogens

The antifungal potential of these derivatives has also been explored. A series of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives showed inhibitory activity against the growth of several plant pathogenic fungi, including Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica, at a concentration of 50 mg/L. internationalscholarsjournals.comresearchgate.net

Other studies have reported the synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, with some of these molecules showing suitable antifungal potential. nih.gov Additionally, novel 4-Chloro-1,3-benzoxazole derivatives have been synthesized and evaluated for their antifungal activity. biotech-asia.orgresearchgate.net The incorporation of a thiadiazole moiety into a fluoro benzothiazole (B30560) structure also yielded compounds with notable antifungal activity against Candida albicans and Aspergillus niger. psu.edu

Enzyme and Receptor Modulatory Activities

The biological effects of these aniline (B41778) derivatives are often rooted in their ability to modulate the activity of specific enzymes and cellular receptors. A key finding in this area involves derivatives of N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamide, which have been identified as novel and potent antagonists of the dopamine (B1211576) D(3) receptor. nih.gov These compounds were evaluated for their binding affinity at rat D(3) and D(2) receptors, demonstrating a wide range of D(3) binding affinities (K(i)=0.6-1080 nM) and selectivities. nih.gov

In the context of anticancer activity, some derivatives function as tubulin inhibitors. Molecular docking studies of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues showed efficient binding to the active site of tubulin, suggesting this as their mechanism of action. nih.gov For antimicrobial applications, the target can be bacterial-specific enzymes. For example, a study of 4-chloro-3-nitrophenylthiourea derivatives found that they act by targeting bacterial type II topoisomerases, enzymes crucial for DNA replication in bacteria. nih.gov

Other receptor targets have also been identified. Benzimidazole-4,7-dione-based compounds containing a chloro-aniline moiety have been developed as P2X3 receptor antagonists, which are implicated in nociception. nih.gov Furthermore, derivatives of (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide have been developed as potent inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel that is overexpressed in several types of cancer. nih.gov

Inhibition of HIV-1 Reverse Transcriptase (HIV-1 RT) by Related Aniline Derivatives

The enzyme HIV-1 reverse transcriptase (RT) is a critical target for antiretroviral drugs as it is essential for the replication of the human immunodeficiency virus (HIV). nih.gov Aniline derivatives have been a fruitful area of research for the discovery of potent HIV-1 RT inhibitors.

One notable class of compounds is the α-anilinophenylacetamide (α-APA) derivatives. nih.gov Through the optimization of a lead compound, researchers have identified several α-APA derivatives that potently inhibit the replication of multiple HIV-1 strains in various host cell types. nih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting its catalytic activity. mdpi.com

The derivative R 89439, for instance, demonstrated high potency with a 50% inhibitory concentration (IC50) of 13 nM against HIV-1's cytopathic effects in MT-4 cells. nih.gov The median 90% inhibitory concentration (IC90) across a range of host cells was between 50-100 nM. nih.gov These compounds showed high selectivity for HIV-1, as they did not inhibit the replication of HIV-2 or simian immunodeficiency virus (SIV). nih.gov Further investigation confirmed that R 89439 inhibits the virion and recombinant reverse transcriptase of HIV-1 but not HIV-2. nih.gov Another related compound, 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, has also been identified as an HIV-1 RT inhibitor. scbt.com

| Compound/Derivative Class | Target | Activity Metric | Finding | Source |

|---|---|---|---|---|

| α-anilinophenylacetamide (α-APA) derivative R 89439 | HIV-1 Cytopathicity in MT-4 cells | IC50 | 13 nM | nih.gov |

| α-anilinophenylacetamide (α-APA) derivative R 89439 | HIV-1 Replication in various host cells | IC90 | 50-100 nM | nih.gov |

| 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | HIV-1 Reverse Transcriptase | Identified as an inhibitor | scbt.com |

Carbonic Anhydrase Inhibitory Action of Oxadiazol-Aniline Compounds

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. unipi.it They are involved in numerous physiological and pathological processes, making them an important drug target. unipi.itnih.gov Compounds combining oxadiazole and sulfonamide moieties have shown significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

A study on 1,2,4-oxadiazole-containing primary aromatic sulfonamides revealed potent inhibition of cancer-related isoforms hCA IX and hCA XII. unipi.it Some of these compounds reached submicromolar inhibition levels for hCA IX. unipi.it Another study investigating various synthetic products, including oxadiazole compounds, found effective inhibition of the hCA I isoform, with IC50 values in the low micromolar range. ktu.edu.tr While these studies focus on sulfonamide-based inhibitors, the inclusion of heterocyclic structures like oxadiazole is key to their activity, suggesting that related oxadiazol-aniline structures could also be an area of interest for CA inhibition.

| Compound Class | Target Isoform | Activity Metric | Value Range | Source |

|---|---|---|---|---|

| 1,2,4-Oxadiazole-containing sulfonamides | hCA IX | Inhibition | Potent, reaching submicromolar range | unipi.it |

| Synthetic Oxadiazole Compounds | hCA I | IC50 | 23 µM to 95 µM | ktu.edu.tr |

| Synthetic Oxadiazole Compounds | hCA I | Ki | 0.047 µM to 0.056 µM | ktu.edu.tr |

P2X3 Receptor Antagonism by Benzimidazole-Based Analogues

P2X3 receptors are ATP-gated ion channels found predominantly in primary afferent neurons and are a therapeutic target for conditions like neuropathic pain and chronic cough. nih.govmdpi.com Benzimidazole-based derivatives have emerged as a promising new class of P2X3 receptor antagonists.

In one study, a screening of a large chemical library led to the discovery of a benzimidazole-4,7-dione-based hit compound with an IC50 value of 1030 nM. nih.govmdpi.com Through structure-activity relationship (SAR) studies, this initial hit was optimized to improve both its antagonistic activity and its metabolic stability. nih.gov The process resulted in the development of compound 14h , which showed a significantly improved IC50 value of 375 nM at the P2X3 receptor. nih.govresearchgate.net This compound also demonstrated more than 23-fold selectivity over the related P2X2/3 receptor. nih.govresearchgate.net In animal models of neuropathic pain, compound 14h produced anti-nociceptive effects, confirming its potential as a therapeutic agent. nih.gov

| Compound | Target | Activity Metric | Value | Source |

|---|---|---|---|---|

| Initial Hit Compound | P2X3 Receptor | IC50 | 1030 nM | nih.govmdpi.com |

| Optimized Compound 14h | P2X3 Receptor | IC50 | 375 nM | nih.govresearchgate.net |

| Optimized Compound 14h | Over 23-fold selectivity vs. P2X2/3 Receptor | nih.govresearchgate.net |

Insect Growth Regulating (IGR) Activity

Insect growth regulators (IGRs) are compounds that interfere with the growth, development, and metamorphosis of insects. They offer an alternative to traditional insecticides for controlling insect vectors like mosquitoes.

A key effect of IGRs is the inhibition of adult emergence from the pupal stage, which disrupts the insect's life cycle and controls the population. The IGR diflubenzuron (B1670561) has been tested against Culex quinquefasciatus, the vector for Bancroftian filariasis. nih.gov In field trials, wettable powder (WP) and granular (GR) formulations of diflubenzuron produced over 80% inhibition of adult emergence (IE) for 7-10 days in cesspits and for 7-21 days in abandoned wells at various dosages. nih.gov These results show that compounds interfering with insect development can be highly effective at preventing the emergence of adult disease vectors. nih.gov

| IGR Formulation | Habitat | Dosage (g ai/ha) | Result | Duration of Effect | Source |

|---|---|---|---|---|---|

| Diflubenzuron (WP & GR) | Cesspits | 25, 50, 75, 100 | >80% Inhibition of Emergence | 7-10 days | nih.gov |

| Diflubenzuron (WP & GR) | Street Drains | 25, 50, 75, 100 | >80% Inhibition of Emergence | 4-7 days | nih.gov |

| Diflubenzuron (WP & GR) | Abandoned Wells | 25, 50, 75, 100 | >80% Inhibition of Emergence | 7-21 days | nih.gov |

Exposure to certain chemical compounds, including chlorinated anilines, can cause sublethal effects that manifest as morphological abnormalities during larval development. nih.govresearchgate.net Studies on zebrafish embryos and larvae exposed to chlorinated anilines have documented several developmental defects. nih.gov These abnormalities, which occur at concentrations lower than those that cause death, can lead to delayed development or eventual mortality. researchgate.net

Observed malformations include:

Changes in body curvature nih.govresearchgate.net

Edema (yolk sac edema) nih.govmdpi.com

Absence of swim-bladder inflation nih.govresearchgate.net

The failure of the swim bladder to inflate is a critical defect, as affected larvae often die within days of hatching. researchgate.net These findings indicate that morphologic abnormalities in early larval stages can serve as important endpoints for assessing the developmental toxicity of chemical substances. researchgate.net

Mechanistic Investigations of Biological Interactions

Molecular Target Identification and Validation

There is no information available in the scientific literature identifying or validating specific molecular targets for 4-Chloro-2-(2,3-dichlorophenyl)aniline.

Biochemical Pathways Modulated by the Compound

No studies have been published that elucidate the biochemical pathways modulated by this compound.

Elucidation of Cellular Pathways Involved in Cell Cycle Regulation

There is no data available regarding the effect of this compound on cellular pathways involved in cell cycle regulation.

Analysis of Apoptosis Signaling Cascades

There is no information concerning the analysis of apoptosis signaling cascades induced or modulated by this compound.

Enzyme Inhibition Mechanisms

No research has been conducted to determine the enzyme inhibition mechanisms of this compound.

Interaction with Nucleophilic Sites in Biological Macromolecules

There are no studies detailing the interaction of this compound with nucleophilic sites in biological macromolecules.

Characterization of Enzyme Inhibition Kinetics and Selectivity

There is no information available on the kinetics or selectivity of enzyme inhibition by this compound.

Electrochemical Behavior and Oxidation Pathways

The electrochemical properties of chloroanilines, including the specific compound this compound, are of significant interest due to their role as intermediates in the synthesis of various industrial products and their environmental relevance. Understanding their oxidation pathways and the mechanisms of subsequent reactions, such as dimerization, is crucial for developing electrochemical-based synthesis and degradation methods.

Voltammetric Oxidation Studies of Chloroanilines

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, have been instrumental in elucidating the electrochemical oxidation of chloroanilines. nih.govrsc.org Studies on model compounds like 4-chloroaniline (B138754) (PCA) in various solvent systems, including water/acetonitrile mixtures and unbuffered dimethylformamide (DMF), have provided a general framework for understanding these processes. nih.gov

The initial step in the electrochemical oxidation of a chloroaniline at an electrode surface, such as glassy carbon, is a one-electron transfer to form a radical cation. nih.gov This primary radical cation is typically unstable and can undergo further reactions. In the case of 4-chloroaniline, it has been established that the one-electron oxidation is followed by a disproportionation reaction. nih.govrsc.org This process leads to the formation of an unstable intermediate known as (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC). nih.govrsc.org

The fate of the ICC intermediate is highly dependent on the reaction medium. In the absence of strong nucleophiles, particularly in water/acetonitrile mixtures, the primary reaction pathway for ICC is hydrolysis, which results in the formation of p-quinoneimine (PQI). nih.govrsc.org However, in different media, other products can be formed. For instance, in alkaline aqueous solutions at a platinum electrode, the electrochemical oxidation of 4-chloroaniline has been suggested to lead to the formation of 4,4′-dichloroazobenzene. nih.gov

The presence of nucleophiles can significantly alter the reaction pathway. For example, when the electrochemical oxidation of 4-chloroaniline is carried out in the presence of arylsulfinic acids, the anodically generated ICC reacts with the nucleophile. nih.govrsc.org This reaction outcompetes the hydrolysis pathway and leads to the formation of different products, such as diaryl sulfones and N-phenylbenzenesulfonamide derivatives. nih.govrsc.org

On-line electrochemistry coupled with electrospray ionization mass spectrometry (EC/ESI-MS) has been a powerful tool for identifying transient intermediates and final products of chloroaniline oxidation. scilit.com Studies using this technique on 4-chloroaniline have confirmed the formation of both oxidized and reduced dimers, as well as a dimer intermediate, highlighting the complexity of the oxidation process. scilit.com The pH of the medium has also been shown to influence the oxidation pathway, with the formation of the reduced dimer being favored by a decrease in the local pH within the electrochemical cell. scilit.com

Table 1: Intermediates and Products in the Voltammetric Oxidation of 4-Chloroaniline

| Intermediate/Product | Chemical Name | Formation Conditions | Reference |

| PCA radical cation | 4-chloroaniline radical cation | Initial one-electron oxidation | nih.gov |

| ICC | (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium | Disproportionation of the radical cation | nih.govrsc.org |

| PQI | p-quinoneimine | Hydrolysis of ICC in water/acetonitrile | nih.govrsc.org |

| Oxidized Dimer | 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine | Dimerization of intermediates | scilit.com |

| Reduced Dimer | 4-amino-4′-chlorodiphenylamine | Comproportionation reaction | scilit.com |

| Dimer Intermediate | Not fully specified | Intermediate in dimerization | scilit.com |

| Azobenzene Derivative | 4,4′-dichloroazobenzene | Oxidation in alkaline media | nih.govmdpi.com |

| Sulfonylated Products | Diaryl sulfones and N-phenylbenzenesulfonamide derivatives | Reaction with arylsulfinic acids | nih.govrsc.org |

Analysis of Dimerization Mechanisms in Electrochemical Oxidation

The radical cations generated during the electrochemical oxidation of chloroanilines are prone to dimerization, a key step that can lead to the formation of larger molecules and polymers. The mechanism of this dimerization has been a subject of detailed investigation.

One of the proposed mechanisms for the dimerization of aniline (B41778) derivatives involves the electrophilic attack of a nitrenium cation (formed from the oxidation and deprotonation of the aniline) on a neutral aniline molecule. srce.hr This results in a "head-to-tail" coupling to form a dimer, such as p-aminodiphenylamine in the case of aniline. srce.hr For chloroanilines, a similar head-to-tail coupling is expected. In the case of 4-chloroaniline and 2,4-dichloroaniline, it has been observed that the substituent in the para position is not only eliminated during the electrochemically initiated dimerization but is also oxidized to chlorine, which can then substitute a free ortho position on the starting chloroaniline molecule. researchgate.net

The dimerization process can be influenced by the reaction conditions. Studies using conventional and fast voltammetry in unbuffered DMF have shown that the primary radical cations of 4-chloroaniline are key intermediates in the electrodimerization mechanism. nih.gov The dimerization can lead to various products. For example, the oxidation of 4-chloroaniline can produce 4,4′-dichloroazobenzene with a significant yield in an acetonitrile/pyridine mixture. mdpi.com

EC/ESI-MS studies have provided direct evidence for the formation of different dimeric species during the oxidation of 4-chloroaniline. scilit.com These include an oxidized dimer, identified as 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine, and a reduced dimer, 4-amino-4′-chlorodiphenylamine. scilit.com The formation of the reduced dimer was attributed to a previously unrecognized comproportionation reaction involving the starting 4-chloroaniline and the oxidized dimer. scilit.com This highlights that the dimerization process is not a simple radical-radical coupling but can involve more complex reaction sequences.

Table 2: Proposed Dimerization Mechanisms and Products for Chloroanilines

| Proposed Mechanism | Key Steps | Resulting Products | Reference |

| Head-to-Tail Coupling | Electrophilic attack of a nitrenium cation on a neutral aniline molecule. | p-aminodiphenylamine type structures. | srce.hr |

| Radical Cation Dimerization | Coupling of primary radical cations. | Dimeric species. | nih.gov |

| Comproportionation Reaction | Reaction between the starting chloroaniline and an oxidized dimer. | Formation of a reduced dimer. | scilit.com |

| Dimerization with Substituent Elimination and Re-substitution | Elimination of the para-substituent, oxidation to chlorine, and substitution at an ortho position. | Chloro-substituted diphenylamine (B1679370) derivatives. | researchgate.net |

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Halogenation Pattern on Biological Activity

The specific pattern of chlorine substitution on the diphenylamine (B1679370) scaffold is a critical determinant of the molecule's biological interactions. The presence of chlorine atoms can significantly alter physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating biological activity. eurochlor.org

Positional Effects of Chlorine Atoms on Molecular Interactions

The precise placement of the three chlorine atoms in 4-Chloro-2-(2,3-dichlorophenyl)aniline is crucial. The chlorine at the 4-position of the first aniline (B41778) ring and the chlorines at the 2- and 3-positions of the second phenyl ring create a unique electronic and steric profile. Generally, the position of a halogen substituent can lead to specific electronic attraction or repulsion with amino acid residues within a biological target's binding pocket. eurochlor.org This can result in either a tighter, more effective binding or, conversely, a weaker interaction that diminishes or abolishes activity. eurochlor.org

In studies of other polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), congeners with ortho- or ortho-, para-chlorine substitutions were found to be the most potent in certain neurotoxicity assays. nih.gov While structurally different from diphenylamines, this highlights the principle that chlorine positioning is a key factor in biological activity. For instance, the introduction of a chlorine atom at different positions on a phenyl ring can dramatically alter a compound's cytotoxic effects. nih.gov The specific 2,3-dichloro substitution on one ring combined with a 4-chloro substitution on the other suggests a complex interplay of electronic and steric factors that would define its interaction with target proteins.

Impact of Multiple Halogen Substituents on Activity Profiles

The presence of multiple halogen substituents, as seen in this trichlorinated diphenylamine, often leads to an increase in lipophilicity (the ability to dissolve in fats and lipids). researchgate.net This enhanced lipophilicity can improve a molecule's ability to cross cell membranes and may lead to stronger hydrophobic interactions with biological receptors. researchgate.net

However, the effect of multiple halogens is not always additive or straightforward. Studies on other classes of compounds have shown varied results. For example, some research indicates that increasing the number of chlorine atoms can enhance biological efficacy. nih.gov In one study, 3,4-dichlorocinnamanilides exhibited a broader spectrum of antibacterial activity compared to their 4-chlorocinnamanilide counterparts. nih.gov Conversely, research on certain PCB congeners has shown that increasing chlorination does not always correlate with higher potency and that total chlorination of a phenyl ring can sometimes reduce activity. nih.gov Therefore, the specific arrangement of the three chlorine atoms in this compound is expected to produce a distinct activity profile that is not simply a sum of the effects of individual chlorines.

| Halogenation Feature | Observed Effect on Biological Activity | Relevant Principle | Source |

|---|---|---|---|

| Positional Isomerism | Alters electronic and steric interactions with target sites. | ortho, para-substitutions can be more potent than meta in some compound classes. | nih.gov |

| Multiple Substituents | Increases lipophilicity, potentially improving membrane permeability and hydrophobic interactions. | Can lead to broader or higher activity, but effects are not always cumulative and can reduce potency. | nih.govresearchgate.netnih.gov |

Effects of Substituent Groups on Activity Profiles

Beyond the halogenation pattern, the inherent properties of the substituent groups—in this case, chlorine atoms—profoundly influence the molecule's behavior through electronic and steric effects.

Electronic Effects of Electron-Withdrawing Groups on Biological Properties and Interactions

Chlorine is a classic example of an electron-withdrawing group due to its high electronegativity. It exerts a strong inductive effect, pulling electron density away from the aromatic rings. This polarization can increase the molecule's ability to form non-bonding interactions, such as halogen bonds, with receptor sites. researchgate.net The electron-withdrawing nature of chlorine atoms can also enhance the lipophilicity of a molecule, which may facilitate its transport to and interaction with biological targets. researchgate.net

Steric Hindrance Considerations in Substrate Reactivity and Biological Recognition

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction or a binding event. The bulky nature of the 2,3-dichlorophenyl group creates significant steric hindrance around the amine bridge of the molecule. This steric bulk can influence both the molecule's preferred conformation and how it fits into a receptor's binding pocket.

The presence of a substituent at the ortho-position (the 2-position) of a phenyl ring often forces the two rings in a diphenylamine structure to twist relative to each other, preventing them from lying in the same plane. This twisting is a direct consequence of steric hindrance. This non-planar conformation can be crucial for biological recognition, as it may be the specific shape required to fit into a target's active site. Conversely, excessive steric bulk can also prevent a molecule from accessing a binding site, thereby reducing or eliminating its biological activity.

| Property | Description for this compound | Potential Impact on Biological Activity | Source |

|---|---|---|---|

| Electronic Effects | Three chlorine atoms act as strong electron-withdrawing groups, pulling electron density from the phenyl rings. | Increases lipophilicity and the potential for specific non-bonding interactions (e.g., halogen bonds) with a receptor. | researchgate.netresearchgate.net |

| Steric Hindrance | The 2,3-dichlorophenyl group creates significant steric bulk around the central amine linkage. | Influences the molecule's 3D conformation (e.g., the twist between the two phenyl rings) which can be critical for fitting into a biological target. | eurochlor.org |

Relationship between Molecular Conformation and Biological Efficacy

The biological efficacy of a molecule is not just dependent on its 2D structure but critically on its 3D conformation—the spatial arrangement of its atoms. For flexible molecules like this compound, the ability to adopt a specific low-energy conformation that is complementary to a biological target is essential for activity.

The steric hindrance induced by the ortho-chloro substituent on the dichlorophenyl ring forces a non-coplanar arrangement between the two aromatic rings. The resulting dihedral angle (the angle of twist between the rings) is a key conformational feature. Studies on complex chlorinated natural products have demonstrated that even subtle changes in stereochemistry, which in turn alter the preferred conformation, can lead to significant differences in biological activity profiles. nih.gov One diastereomer of a chlorinated lipid, for example, was shown to have a different effect on cell membrane permeability compared to the natural product, a difference that was correlated with its conformational flexibility. nih.gov This underscores that the specific 3D shape of this compound, dictated by the interplay of its substituents, is a fundamental determinant of its biological efficacy.

Role of Torsion Angles and Relative Ring Orientations in Activity

Research on analogous structures, such as 4-anilinoquinazolines, provides significant insights into these conformational effects. nih.gov In these systems, the aniline ring is often skewed out of the plane of the quinazoline (B50416) ring system. nih.gov The specific dihedral angle is influenced by factors like crystal packing and intermolecular interactions. For instance, in one analogue, the aniline ring is observed to be skewed with a dihedral angle of -31°. nih.gov However, in a closely related structure, the ring adopts a nearly planar conformation with a dihedral angle of -6°, a change attributed to different intermolecular hydrogen bonding opportunities in the crystal lattice. nih.gov

Another relevant study on N-(2,4-dichlorobenzylidene)aniline also highlights that the molecular conformation can differ significantly based on the packing arrangement in the crystal. This underscores that while the inherent chemical structure provides a predisposition for certain conformations, the microenvironment, such as a receptor pocket, can stabilize specific rotamers (conformational isomers).

These findings suggest that for this compound, the two phenyl rings are not coplanar. The degree of twist between the 4-chlorophenyl ring and the 2,3-dichlorophenyl ring is critical. A larger torsion angle might be necessary to orient the chlorine substituents into optimal positions for binding, while a more planar conformation could enhance stacking interactions with aromatic residues in a target protein. The activity of the compound is therefore highly dependent on adopting a conformation that is complementary to its biological target.

| Compound Analogue | Observed Aniline Ring Dihedral Angle (θ) | Context/Influencing Factor | Reference |

|---|---|---|---|

| 4-Anilino-5-fluoroquinazoline (Form A) | -31° | Crystal packing and intermolecular interactions. | nih.gov |

| 4-Anilino-5-fluoroquinazoline (Form B) | -6° | Altered intermolecular hydrogen bonding pattern leading to a more planar conformation. | nih.gov |

Hydrogen Bonding Modulations in Activity

Hydrogen bonds, both within the molecule (intramolecular) and between the molecule and its target (intermolecular), are fundamental to the binding affinity and specificity of this compound.

Alterations in Intermolecular and Intramolecular Hydrogen-Bonding Patterns

The amine (-NH-) bridge in this compound is a key functional group, acting as a hydrogen bond donor. The acidity of the NH proton, and thus its hydrogen bonding strength, can be modulated by the electronic properties of the substituents on the phenyl rings.

Studies on a series of 4-anilino-5-fluoroquinazolines have demonstrated this principle effectively. nih.gov In this series, an intramolecular hydrogen bond can form between the aniline N-H and a fluorine atom on the quinazoline ring (N-H···F). The strength of this interaction is sensitive to substituents on the aniline ring. When electron-withdrawing groups are placed on the aniline ring, the NH proton becomes more acidic, leading to a stronger hydrogen bond. nih.gov This increased strength is observable through NMR spectroscopy as a downfield shift of the NH proton signal and a larger coupling constant. nih.gov

Furthermore, other weak intramolecular hydrogen bonds, such as those between a C-H bond on the aniline ring and a nitrogen atom in the binding partner's ring system (C-H···N), have been observed. nih.gov In the case of this compound, the chlorine atoms, with their electronegativity and lone pairs of electrons, can act as weak hydrogen bond acceptors. Intramolecular N-H···Cl or C-H···Cl bonds could therefore play a role in stabilizing a specific, biologically active conformation.

Intermolecularly, the N-H group is a crucial hydrogen bond donor for interacting with acceptor groups (like oxygen or nitrogen atoms) on a biological target. The presence of multiple chlorine atoms on the phenyl rings influences the electron density on the amine nitrogen and the acidity of the N-H proton, thereby modulating the strength of these critical intermolecular interactions. Research on related dichlorophenylaniline derivatives has shown that such compounds can participate in various biological activities, which are often dependent on these hydrogen bonding patterns.

| Substituent on Aniline Ring (para to NH) | Effect on NH Proton | Observed NMR Shift (δ) of NH in CDCl₃ | Interpretation | Reference |

|---|---|---|---|---|

| Electron-Donating Group | Less acidic | Upfield shift | Weaker intramolecular H-bond | nih.gov |

| Electron-Withdrawing Group | More acidic | Downfield shift | Stronger intramolecular H-bond | nih.gov |

Metabolism and Biotransformation Pathways Preclinical/in Vitro Focus

Identification of In Vitro Metabolites of Chloroanilines

The in vitro metabolism of chloroanilines has been investigated using various model systems, such as liver microsomes and hepatocytes. These studies have identified several key metabolic transformations, primarily centered on hydroxylation of the aromatic rings and modifications of the amino group.

Characterization of Ring Hydroxylated Metabolites

A primary route of metabolism for chloroanilines is aromatic hydroxylation, which introduces a hydroxyl group onto the phenyl rings. This process is a common detoxification pathway, increasing the water solubility of the compound and facilitating its excretion. For instance, studies on 4-halogenated anilines have demonstrated the formation of 4-aminophenol (B1666318) metabolites, indicating the elimination of the halogen substituent and subsequent hydroxylation. nih.gov The position of hydroxylation can be influenced by the existing substitution pattern on the aromatic ring. In the case of 4-Chloro-2-(2,3-dichlorophenyl)aniline, hydroxylation could potentially occur on either of the two aromatic rings, leading to various mono-hydroxylated and di-hydroxylated products. The specific regiochemistry of hydroxylation would be determined by the electronic and steric influences of the chlorine and aniline (B41778) substituents.

Detection of N-Hydroxylated and N-Acylated Metabolites

In addition to ring hydroxylation, the amino group of chloroanilines is also a target for metabolic enzymes. N-hydroxylation, the addition of a hydroxyl group to the nitrogen atom, is a critical pathway as it can lead to the formation of reactive hydroxylamine (B1172632) metabolites. The N-hydroxylation of aniline and 4-chloroaniline (B138754) to phenylhydroxylamine and 4-chlorophenylhydroxylamine (B1217613), respectively, has been observed in hepatic microsomal preparations. nih.gov This bioactivation step is of toxicological significance as hydroxylamines can be further oxidized to nitroso compounds or undergo conjugation reactions, potentially leading to cellular damage.

Another important metabolic route for primary amines is N-acetylation. In vivo studies with 4-chloroaniline have shown that N-acetylation is a dominant metabolic pathway. nih.gov This reaction, catalyzed by N-acetyltransferases (NATs), involves the transfer of an acetyl group from acetyl-CoA to the amino group, generally resulting in a less toxic and more readily excretable metabolite. Therefore, it is plausible that this compound also undergoes N-acetylation in vitro.

| Metabolic Pathway | Potential Metabolites of this compound | General Observations from Related Chloroanilines |

| Ring Hydroxylation | Mono-hydroxylated and di-hydroxylated derivatives on either phenyl ring. | Formation of aminophenol metabolites from 4-halogenated anilines. nih.gov |

| N-Hydroxylation | N-hydroxy-4-chloro-2-(2,3-dichlorophenyl)aniline | Formation of phenylhydroxylamine from aniline and 4-chloroaniline. nih.gov |

| N-Acetylation | N-acetyl-4-chloro-2-(2,3-dichlorophenyl)aniline | Dominant pathway for 4-chloroaniline in vivo. nih.gov |

Enzymatic Systems Implicated in Biotransformation

The metabolic conversion of chloroanilines is mediated by several key enzyme systems, primarily located in the liver. These include the Cytochrome P450 superfamily, Flavin-Containing Monooxygenases, and peroxidases.

Role of Cytochrome P450 Enzymes (CYPs)

The Cytochrome P450 (CYP) enzymes are a major family of heme-containing monooxygenases responsible for the phase I metabolism of a vast array of xenobiotics. youtube.com CYPs are known to catalyze a variety of oxidative reactions, including aromatic hydroxylation and N-hydroxylation. The metabolism of anilines, including the para-hydroxylation of aniline, is sensitive to inhibition by various compounds, indicating CYP-mediated activity. nih.gov Studies have shown that the dehalogenation and subsequent hydroxylation of 4-halogenated anilines are catalyzed by CYPs. nih.gov The specific CYP isoforms involved can vary depending on the substrate. For polychlorinated compounds, CYP1A1, CYP1A2, and CYP1B1 have shown activity towards less chlorinated dibenzo-p-dioxins. mdpi.com The mechanism of CYP-mediated N-hydroxylation of primary and secondary amines is thought to proceed via a hydrogen abstraction and rebound mechanism. nih.gov Given their central role in xenobiotic metabolism, it is highly probable that CYP enzymes are the primary catalysts for the initial oxidative metabolism of this compound.

Contribution of Flavin-Containing Monooxygenases (FMOs)

Flavin-Containing Monooxygenases (FMOs) are another important class of phase I enzymes that catalyze the oxygenation of various nucleophilic heteroatom-containing compounds, including amines. nih.govwikipedia.org FMOs are NADPH-dependent enzymes that, unlike CYPs, can activate molecular oxygen in the absence of a substrate. ucl.ac.ukmdpi.com These enzymes are known to be involved in the N-oxidation of primary, secondary, and tertiary amines. nih.gov While CYPs are often the major contributors to amine metabolism, FMOs can play a significant role, and for some drugs, they are the predominant metabolic pathway. nih.gov The products of FMO-mediated reactions are generally polar and readily excreted. wikipedia.org Therefore, FMOs could contribute to the N-oxidation of this compound, leading to the formation of the corresponding N-oxide or hydroxylamine.

Peroxidase-Mediated Metabolism Pathways

Peroxidases, such as chloride peroxidase, represent another enzymatic pathway for the metabolism of chloroanilines. These enzymes catalyze the oxidation of substrates in the presence of hydrogen peroxide. nih.govnih.gov Studies with 4-chloroaniline have demonstrated that chloride peroxidase can catalyze both ring halogenation and N-oxidation. nih.govnih.gov In the absence of halide ions, N-oxidation is the primary reaction, leading to the formation of 4-chloronitrosobenzene, with 4-chlorophenylhydroxylamine detected as a reaction intermediate. nih.govnih.gov The relative rates of N-oxidation and ring-halogenation are pH-dependent. nih.govnih.gov This indicates that in biological systems with peroxidase activity, this compound could undergo similar oxidative transformations.

| Enzyme System | Catalytic Function | Potential Role in Metabolism of this compound |

| Cytochrome P450 (CYP) | Aromatic hydroxylation, N-hydroxylation, dehalogenation. | Primary enzymes responsible for initial oxidative metabolism, including ring hydroxylation and N-hydroxylation. nih.govnih.govnih.gov |

| Flavin-Containing Monooxygenases (FMO) | N-oxidation of nucleophilic amines. | Contribution to N-oxidation, forming N-oxides or hydroxylamines. nih.govwikipedia.orgnih.gov |

| Peroxidases | N-oxidation and ring halogenation in the presence of H2O2. | Potential for N-oxidation to nitroso derivatives and further ring halogenation. nih.govnih.gov |

Influence of Aromatic Ring Hydroxylation on In Vitro Cellular Responses

Aromatic ring hydroxylation is a primary metabolic pathway for many chlorinated aromatic compounds, catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This process introduces a hydroxyl group onto the aromatic ring, which can significantly alter the compound's biological activity and subsequent metabolic fate. For polychlorinated biphenyls (PCBs), a class of compounds structurally related to this compound, hydroxylation is a key step in their metabolism. nih.govbohrium.com

In vitro studies using human and rat liver microsomes have demonstrated that PCBs with varying chlorine substitution patterns undergo hydroxylation to form mono- and di-hydroxylated metabolites. bohrium.com For instance, the in vitro metabolism of PCB 110 and PCB 136 in human and rat liver microsomes resulted in the formation of both mono-OH-PCBs and di-OH-PCBs, indicating that the initial hydroxylated metabolites can be further oxidized. bohrium.com This subsequent oxidation suggests a cascade of metabolic events that can lead to a variety of hydroxylated derivatives.

The introduction of hydroxyl groups can influence the cellular responses to the parent compound. Hydroxylated metabolites of PCBs (OH-PCBs) have been shown to have affinities for certain nuclear receptors, which could lead to abnormal metabolic enzyme expression and endocrine disruption. bohrium.comescholarship.org While direct experimental data on this compound is not available, it is plausible that its hydroxylated metabolites could also interact with cellular targets, thereby modulating in vitro cellular responses. The position of hydroxylation on the aromatic rings of this compound would likely be influenced by the existing chlorine substitution pattern, which can direct the enzymatic attack to specific, less sterically hindered positions.

Table 1: In Vitro Metabolism of Selected Polychlorinated Biphenyls (PCBs) in Liver Microsomes

| PCB Congener | Major Metabolites in Human Liver Microsomes (HLMs) | Major Metabolites in Rat Liver Microsomes (RLMs) |

| PCB 77 | Mono-OH-PCBs | Mono-OH-PCBs |

| PCB 110 | Mono-OH- and di-OH-PCBs | Mono-OH- and di-OH-PCBs |

| PCB 136 | Mono-OH- and di-OH-PCBs | Mono-OH- and di-OH-PCBs |

| PCB 174 | Mono-OH-PCBs | Mono-OH-PCBs |

Data extrapolated from a study on the in vitro hepatic metabolism of PCBs. bohrium.com

Assessment of Dechlorination Potential in Mammalian Cell Systems (Lack of Evidence)

Dechlorination, the removal of chlorine atoms from a molecule, is a significant degradation pathway for chlorinated compounds in the environment, often mediated by microorganisms. However, the potential for dechlorination of polychlorinated aromatic compounds within mammalian cell systems is less established and appears to be congener-specific.

Recent in vitro research has provided evidence that dechlorination of some lower chlorinated PCBs can occur in a human-relevant cell line. A study investigating the metabolism of 3-chlorobiphenyl (B164846) (PCB 2) in HepG2 cells, a human liver cell line, identified five different classes of dechlorinated metabolites. nih.govacs.org This finding demonstrates that, at least for certain less chlorinated congeners, human-relevant models possess the metabolic machinery capable of dechlorination. nih.govacs.org

Despite this evidence for a lower chlorinated biphenyl (B1667301), there is a general lack of data to support significant dechlorination of more complex polychlorinated diphenylamines like this compound in mammalian systems. The biotransformation of this compound, with its three chlorine substituents, would likely be dominated by oxidative pathways rather than dechlorination. The focus of mammalian metabolism for such compounds is typically to increase their water solubility to facilitate excretion, a process primarily achieved through hydroxylation and subsequent conjugation. nih.gov Therefore, while the possibility of minor dechlorination pathways cannot be entirely ruled out without direct experimental evidence, it is not considered a major metabolic route for polychlorinated aromatic compounds in mammals.

Analogue Synthesis and Derivatization for Targeted Research

Design and Synthesis of New Chemical Entities Incorporating the 2,3-Dichlorophenylaniline Moiety

The creation of novel molecules built upon the 2,3-dichlorophenylaniline core involves established and innovative synthetic methodologies. A common approach mimics the structure of known bioactive agents, such as the fungicide Fluazinam, which features a diarylamine backbone. nih.gov In this strategy, various substituted phenylamines can be used as nucleophilic agents to react with suitable electrophilic partners, generating a library of compounds with a shared diphenylamine (B1679370) structure. nih.gov

One established pathway for constructing the core diarylamine structure involves a multi-step sequence starting from a biphenyl (B1667301) precursor. This process can include:

Nitration: Introducing a nitro group onto the biphenyl ring using a nitrating agent like a mixture of nitric acid and acetic anhydride. google.com

Chlorination: Subsequent halogenation of the nitrated biphenyl intermediate. Reagents such as chlorine gas with an iron catalyst can be employed to install the desired chlorine atoms. google.com

Reduction: The final step involves the reduction of the nitro group to an amine, yielding the target aniline (B41778) derivative. This transformation can be achieved through various methods, including catalytic hydrogenation over a noble metal catalyst like platinum on carbon or using reducing agents like sodium borohydride. google.comchemicalbook.com

An alternative strategy for forming the crucial carbon-nitrogen bond is through catalytic hydrogenation of corresponding halogenated aromatic nitro compounds using ammonium (B1175870) formate (B1220265) in the presence of noble metal catalysts. google.com The choice of synthetic route often depends on the availability of starting materials, cost, and the desire to avoid precious metal coupling agents, thereby enhancing the potential for industrial-scale production. google.com The synthesis of these new chemical entities provides a diverse set of molecules for screening and further development.

Exploration of Structural Analogues with Modified Anilino or Phenyl Groups for Diverse Activities

Once a lead compound is identified, the exploration of its structural analogues is a critical step to establish a Structure-Activity Relationship (SAR). This process involves systematically modifying the lead's chemical structure to understand how changes in its anilino or phenyl groups affect its biological or chemical activity.

A key strategy is the substitution of atoms or functional groups on the phenyl rings. For instance, in a study on fungicidal diarylamines, researchers took lead compounds and replaced chlorine atoms on one of the phenyl rings with other functional groups possessing varied electronic and spatial properties. nih.gov This exploration revealed that the introduction of a strong electron-withdrawing group, such as a nitro (NO₂) group, at the 4-position of the phenyl ring played a distinct and crucial role in enhancing the compound's fungicidal activity against cucumber downy mildew. nih.gov

| Compound ID | Modification | Activity (% Control at 6.25 mg/L) | Reference |

|---|---|---|---|

| Lead Compound | 2,4-dichloro substitution | Moderate | nih.gov |

| Compound 20 | 4-NO₂ substitution | 85% | nih.gov |

This principle of targeted modification extends to other fields. In the development of anticancer agents, derivatives of the natural product phenylahistin (B1241939) were synthesized with modifications to their phenyl groups. nih.gov Replacing the phenyl group with a 2,5-difluorophenyl group or a benzophenone (B1666685) group resulted in compounds that were significantly more potent as microtubule depolymerization agents. nih.gov

| Compound ID | Phenyl Group Modification | Lowest Effective Concentration (nM) | Reference |

|---|---|---|---|

| Plinabulin (11) | Phenyl | Not specified as lowest | nih.gov |

| Derivative 33 | 2,5-Difluorophenyl | 2 nM | nih.gov |

| Derivative 50 | Benzophenone | 1 nM | nih.gov |

Modifications are not limited to the phenyl ring. Altering the aniline moiety can also tune a molecule's properties for specific applications, such as developing fluorophores for biological imaging. rsc.org The systematic synthesis and evaluation of these analogues are fundamental to optimizing a lead structure for enhanced potency and selectivity.

Development of Chemical Probes for Advanced Target Identification and Validation

A well-characterized chemical probe is a small molecule that engages its target with high potency and selectivity, enabling the study of that target's biological function. nih.gov Derivatives of the 2,3-dichlorophenylaniline scaffold can be developed into such probes to identify and validate novel drug targets. A crucial component of this approach is the co-development of a chemically similar but biologically inactive analogue to serve as a negative control in cellular assays. nih.gov

The development of a chemical probe often involves attaching a reporter tag or a reactive group to the core molecule. Common strategies include:

Affinity-Based Probes: These probes incorporate a tag, such as biotin, which allows for the isolation of the target protein from cell lysates through affinity purification (a "pulldown" experiment). drughunter.com

Photoaffinity Labeling: A photoreactive group is attached to the ligand. drughunter.com Upon irradiation with UV light, this group forms a highly reactive species that covalently binds to the target protein in close proximity, enabling its identification. drughunter.com

Fluorescent Probes: A fluorescent dye, such as a BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) moiety, can be conjugated to the lead compound. nih.gov These probes allow for the visualization of target engagement and localization within cells using microscopy. nih.gov

An advanced method involves creating probes that utilize photocatalysis for target identification. In this approach, a photocatalyst like an iridium complex is attached to the bioactive molecule. princeton.edu When activated by visible light, the catalyst triggers a nearby crosslinking group, leading to multiple labeling events and signal amplification, which can overcome the limitations of traditional stoichiometric probes. princeton.edu These sophisticated chemical tools are indispensable for moving from a compound identified in a phenotypic screen to understanding its precise molecular mechanism of action. drughunter.com

Future Research Directions and Emerging Applications

Unexplored Mechanistic Aspects of 4-Chloro-2-(2,3-dichlorophenyl)aniline Biological Activity

The biological activity of substituted anilines is often dictated by the nature and position of their substituents. nih.gov For this compound, several mechanistic aspects remain to be elucidated.

Detailed Research Findings:

Interaction with Biological Membranes: The lipophilicity conferred by the chlorine atoms likely influences how the compound interacts with cellular membranes. Research on other substituted anilines has shown that such interactions can disrupt membrane structure and function. nih.gov Future studies could investigate if this compound partitions into lipid bilayers and alters membrane fluidity or permeability.

Metabolic Pathways: The biotransformation of chlorinated anilines is a key determinant of their biological effects. The specific metabolic fate of this compound is unknown. Investigating its metabolism by cytochrome P450 enzymes and other xenobiotic-metabolizing enzymes would be crucial to understand its potential bioactivation or detoxification pathways.

Target Identification: The molecular targets of this compound have not been identified. High-throughput screening and chemoproteomics approaches could be employed to identify protein binding partners and elucidate its mechanism of action. For instance, related dichloroanilines have been studied for their effects on mitochondrial functions. nih.gov

Potential for Development as Advanced Research Tools in Chemical Biology

Chemical probes are essential for dissecting complex biological processes. Given its specific substitution pattern, this compound could serve as a scaffold for the development of novel research tools.

Detailed Research Findings:

Scaffold for Probe Development: The aniline (B41778) moiety provides a reactive handle for the attachment of reporter tags such as fluorophores or biotin. This would enable the visualization of the compound's subcellular localization and the identification of its interacting partners through pull-down assays.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorine substitution pattern on both phenyl rings could generate a library of analogs. Screening this library for biological activity would provide valuable SAR data, helping to identify the key structural features required for a specific biological effect. This approach has been used to understand the toxicity of various substituted anilines. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Interactions

To gain a holistic view of the cellular response to this compound, the integration of multiple omics datasets is indispensable. nih.gov This approach allows for the simultaneous analysis of changes at the genomic, transcriptomic, proteomic, and metabolomic levels. mdpi.com

Detailed Research Findings:

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles upon treatment with the compound. This can provide insights into the signaling pathways and cellular processes that are perturbed. nih.gov

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, offering a direct view of the cellular machinery affected by the compound. nih.gov

Metabolomics: Analyzing the metabolome can uncover alterations in metabolic pathways, providing a functional readout of the compound's effects on cellular biochemistry. mdpi.com

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's interaction network within a biological system. youtube.com This can help to formulate new hypotheses about its mechanism of action and identify potential biomarkers of exposure or effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.